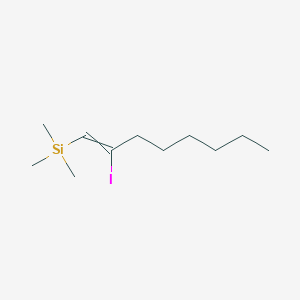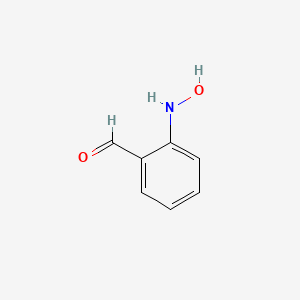
2,3,6-Trimethylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethylundecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 . This compound is characterized by the presence of three methyl groups attached to the undecane chain at the 2nd, 3rd, and 6th positions. It is a colorless liquid at room temperature and is known for its relatively high boiling point and low solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylundecane can be achieved through various methods. One common approach involves the alkylation of undecane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete methylation at the desired positions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of specific precursors. For instance, the hydrogenation of farnesane or farnesol in the presence of a metal catalyst, such as palladium or platinum, can yield this compound. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,3,6-Trimethylundecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is used for hydrogenation.
Substitution: Halogenation is typically carried out using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,3,6-trimethylundecanol, 2,3,6-trimethylundecanone, or 2,3,6-trimethylundecanoic acid.
Reduction: Simpler hydrocarbons such as this compound itself.
Substitution: Halogenated compounds like 2,3,6-trimethylundecyl chloride or bromide.
科学的研究の応用
2,3,6-Trimethylundecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a potential biomarker for certain biological processes.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized as a high-temperature lubricant and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2,3,6-Trimethylundecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can undergo various chemical transformations depending on the conditions. Its molecular targets and pathways are not well-defined, as it is mainly used as an inert compound in various applications.
類似化合物との比較
Similar Compounds
2,6,10-Trimethylundecane: Another branched alkane with similar properties but different methyl group positions.
3-Ethyl-2,6,10-trimethylundecane: A sesquiterpenoid with additional ethyl and methyl groups.
Uniqueness
2,3,6-Trimethylundecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its reactivity and interactions with other compounds, making it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
143328-30-7 |
|---|---|
分子式 |
C14H30 |
分子量 |
198.39 g/mol |
IUPAC名 |
2,3,6-trimethylundecane |
InChI |
InChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3 |
InChIキー |
ANDHLRVQGCPUHM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)CCC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)



![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)


